![molecular formula C13H15FN4 B1468697 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine CAS No. 1542693-16-2](/img/structure/B1468697.png)

1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine

Übersicht

Beschreibung

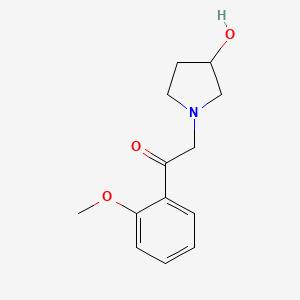

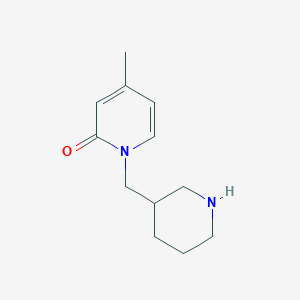

“1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine” is a chemical compound with the CAS Number: 1542693-16-2 . It has a molecular weight of 246.29 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for “1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine” is1S/C13H15FN4/c14-11-4-2-1-3-10 (11)12-9-13 (17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2, (H,16,17) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine” is a powder that is stored at room temperature . It has a molecular weight of 246.29 .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine Applications

The compound “1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine” is a structurally complex molecule that can be utilized in various scientific research fields. Below is a detailed analysis of its potential applications across six distinct areas:

Drug Development

Piperazine: derivatives are known for their wide range of biological and pharmaceutical activities. They are commonly used in the development of drugs targeting cardiovascular diseases, psychiatric disorders, and viral infections. The presence of the fluorophenyl group in the compound could potentially enhance its binding affinity to target receptors, making it a valuable candidate for the development of new therapeutic agents .

Synthesis of Heterocyclic Compounds

The piperazine moiety is a crucial building block in the synthesis of heterocyclic compounds. It can undergo various chemical reactions to form complex structures that are prevalent in many pharmaceuticals. The compound could serve as a precursor in the synthesis of new heterocyclic compounds with potential pharmacological properties .

Monoamine Oxidase Inhibitors

Research has shown that derivatives containing the fluorophenyl piperazine moiety can act as selective inhibitors of monoamine oxidase-B (MAO-B). These inhibitors are important in the treatment of neurological disorders such as Parkinson’s disease. The compound could be synthesized and evaluated for its MAO-B inhibitory activity, which might lead to the development of new treatments for neurodegenerative diseases .

Antimicrobial and Antitubercular Research

Compounds with piperazine and pyrazole derivatives have been highlighted for their potential antimicrobial and antitubercular properties. This compound could be investigated for its efficacy against various bacterial and mycobacterial infections, contributing to the search for new antimicrobial agents.

Catalysis

The piperazine core can be functionalized to create catalysts for chemical reactions. Its derivatives can be used in catalytic cycles, potentially improving the efficiency and selectivity of synthetic processes. The compound could be explored for its use in developing new catalytic systems .

Neurodegeneration Research

Compounds with the fluorophenyl piperazine structure have been associated with activity against neurodegenerative processes. They could be used in the design and synthesis of small molecules that are active in preventing or slowing down neurodegeneration, which is a key aspect of diseases like Alzheimer’s .

Safety and Hazards

The safety data sheet for a related compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Wirkmechanismus

Target of Action

It’s known that piperazine derivatives, a class to which this compound belongs, have been associated with a wide range of pharmacological properties . They have been known to exhibit pharmaceutical activity as antidepressant, anxiolytic, anti-Alzheimer, antimalarial, antioxidant, anti-Parkinson, antihypertensive, antidiabetic, anticonvulsant, antidepressant, antihistaminic, antiproliferative, antiplatelet aggregation, antimicrobial, antipsychotic, and antiarrhythmic agents .

Mode of Action

The broad range of activities associated with piperazine derivatives suggests that they likely interact with multiple targets, leading to various physiological changes .

Biochemical Pathways

Given the wide range of pharmacological activities associated with piperazine derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 180222 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

Given the wide range of pharmacological activities associated with piperazine derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

1-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4/c14-11-4-2-1-3-10(11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGQQXPIRFSIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468617.png)

![1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468624.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1468626.png)

![6-chloro-2-methyl-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1468635.png)